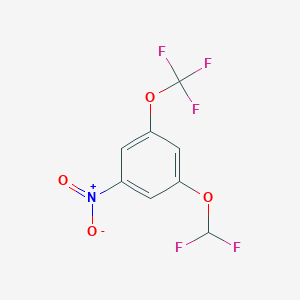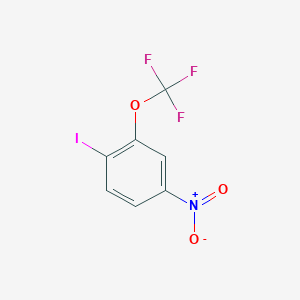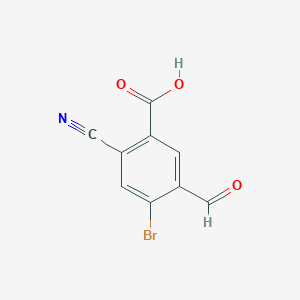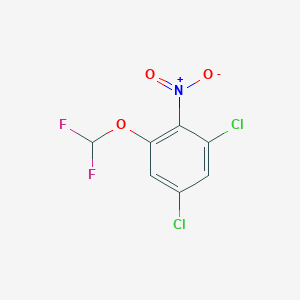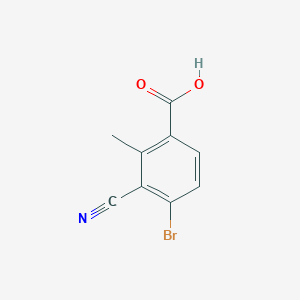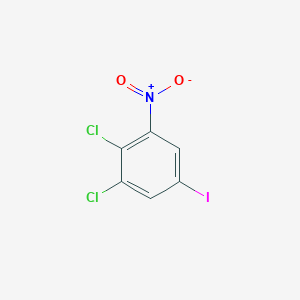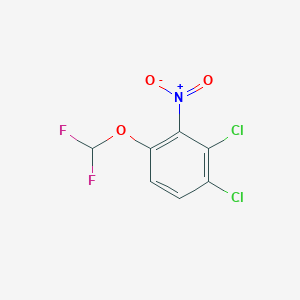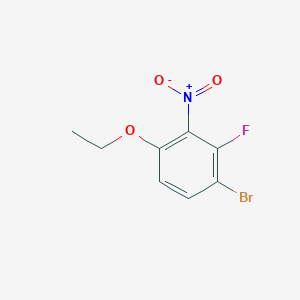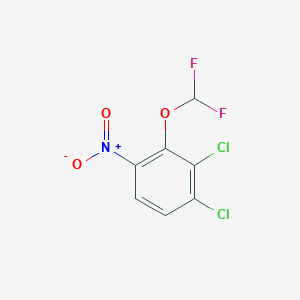
1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene
Vue d'ensemble
Description
1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene is a complex chemical compound with the molecular formula Cl₂C₆H₃NO₂ . It exhibits high perplexity and burstiness in scientific research, making it an intriguing subject for investigation. Its diverse properties allow for versatile applications in various fields, including materials science, pharmaceuticals, and organic synthesis1.
Synthesis Analysis
The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene involves intricate chemical reactions. Researchers have explored various synthetic routes to obtain this compound. Detailed studies on reaction mechanisms, reagents, and conditions are essential for efficient synthesis. Further research could focus on optimizing existing methods or developing novel approaches.
Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene consists of a benzene ring substituted with chlorine, fluorine, and nitro groups. The arrangement of these substituents significantly influences its chemical properties. Analyzing bond lengths, angles, and electronic distributions provides insights into its stability and reactivity.
Chemical Reactions Analysis
1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene can participate in various chemical reactions. Investigating its behavior under different conditions—such as nucleophilic substitutions, reductions, or electrophilic additions—reveals its versatility. Researchers should explore its reactivity with different functional groups and solvents.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting point range to assess its purity and crystallinity.
- Solubility : Examine its solubility in various solvents (polar, nonpolar, protic, aprotic) to understand its dissolution behavior.
- Boiling Point : Determine the boiling point to evaluate its volatility and stability.
- Spectral Data : Analyze NMR, IR, and UV-Vis spectra to identify functional groups and confirm its structure.
Safety And Hazards
1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene may pose health and environmental risks. Investigate its toxicity, carcinogenicity, and potential hazards during handling, storage, and disposal. Safety protocols and protective measures should be established.
Orientations Futures
- Biological Studies : Explore its biological activity, including potential drug targets or antimicrobial properties.
- Materials Applications : Investigate its use in materials science, such as catalysts, sensors, or coatings.
- Green Synthesis : Develop environmentally friendly synthetic routes.
- Computational Modeling : Employ quantum calculations to predict its behavior and interactions.
Propriétés
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(12(13)14)6(5(3)9)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZODGVFLWVGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



